[1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
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Overview
Description
“[1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1707580-62-8 . It has a molecular weight of 302.6 . The IUPAC name for this compound is (1-(3-bromobenzyl)-1H-imidazol-5-yl)methanamine hydrochloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H12BrN3.ClH/c12-10-3-1-2-9(4-10)7-15-8-14-6-11(15)5-13;/h1-4,6,8H,5,7,13H2;1H . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H12BrN3.ClH . The average mass is 302.598 Da and the monoisotopic mass is 300.998138 Da .Scientific Research Applications
Photodynamic Therapy Potential
One notable application of derivatives related to [1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with derivatives that include structural motifs similar to [1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in PDT for cancer treatment Pişkin, Canpolat, & Öztürk, 2020.
Antimicrobial Activity
Another research avenue explores the antimicrobial activity of novel imidazole derivatives. Maheta, Patel, and Naliapara (2012) synthesized a series of compounds including 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, which demonstrated potential antimicrobial activity. Although not directly [1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride, these derivatives highlight the broader antimicrobial research potential of imidazole compounds Maheta, Patel, & Naliapara, 2012.
Molecular Structure and Interaction Studies
Research into the molecular structure and interactions of imidazole derivatives offers insights into their potential applications. For example, Loubidi et al. (2016) reported on a synthetic pathway to new imidazo[1,5-a]imidazole-2-one derivatives, showcasing their potential in creating a broad and diversified library of compounds. Such studies contribute to understanding the chemical behavior and potential applications of imidazole derivatives in various fields Loubidi et al., 2016.
Fluorescence Properties for Sensing Applications
Zheng Wen-yao (2012) synthesized a compound with potential as a Zn^2+ fluorescent probe, indicating the role of similar compounds in developing sensitive materials for detecting metal ions. Although the study focuses on a different derivative, it underscores the utility of imidazole-based compounds in fluorescence-based sensing applications Zheng Wen-yao, 2012.
Safety and Hazards
The safety data sheet for a similar compound, 1-(3-Bromobenzyl)-1H-imidazole, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use appropriate personal protective equipment and to handle the compound in a well-ventilated area .
properties
IUPAC Name |
[1-[(3-bromophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3.ClH/c12-10-3-1-2-9(4-10)6-15-7-11(5-13)14-8-15;/h1-4,7-8H,5-6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPVAHFDYGMPGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=C(N=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride |
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